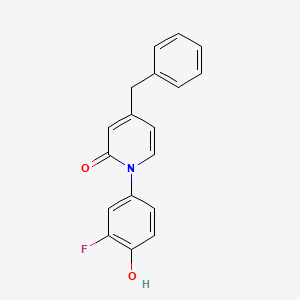
Guanyl Urea-15N4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is primarily used in scientific research for its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Guanyl Urea-15N4 Hydrochloride involves the hydrolysis of dicyandiamide in the presence of aqueous sulfuric acid. The reaction produces guanyl urea sulfate, which is then treated with lime to precipitate calcium sulfate and liberate the guanyl urea base. The guanyl urea base is subsequently recovered from its aqueous solution through crystallization by cooling .
Industrial Production Methods
Industrial production of this compound follows a similar process, with the hydrolysis of dicyandiamide and subsequent treatment with sulfuric acid and lime. The final product is obtained through crystallization and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Guanyl Urea-15N4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted guanyl urea compounds .
Scientific Research Applications
Guanyl Urea-15N4 Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Guanyl Urea-15N4 Hydrochloride involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. These interactions can affect protein stability and folding, making the compound useful in studies of protein denaturation and stability . The compound’s stable isotope labeling allows for precise tracking and analysis in various biochemical and molecular biology experiments .
Comparison with Similar Compounds
Similar Compounds
Guanylurea Hydrochloride: Similar in structure but without the stable isotope labeling.
Amidinourea Hydrochloride: Another name for Guanyl Urea-15N4 Hydrochloride, highlighting its amidine functional group.
Carbamylguanidine Hydrochloride: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This feature distinguishes it from other similar compounds and makes it particularly valuable in studies involving metabolic pathways, protein interactions, and drug metabolism.
Properties
Molecular Formula |
C2H7ClN4O |
|---|---|
Molecular Weight |
142.53 g/mol |
IUPAC Name |
bis(15N)(azanyl)methylideneurea;hydrochloride |
InChI |
InChI=1S/C2H6N4O.ClH/c3-1(4)6-2(5)7;/h(H6,3,4,5,6,7);1H/i3+1,4+1,5+1,6+1; |
InChI Key |
IFVXVYPDZQJILI-XHQOJWOGSA-N |
Isomeric SMILES |
C(=[15N]C(=O)[15NH2])([15NH2])[15NH2].Cl |
Canonical SMILES |
C(=NC(=O)N)(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
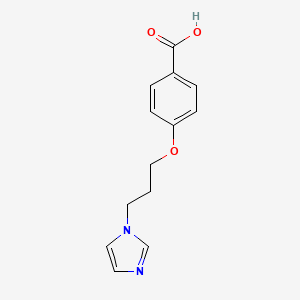
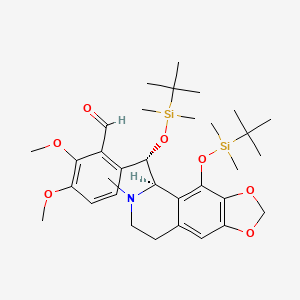
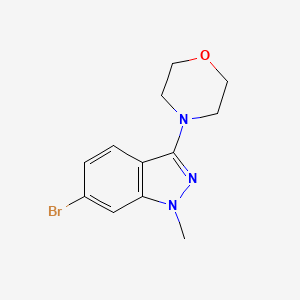
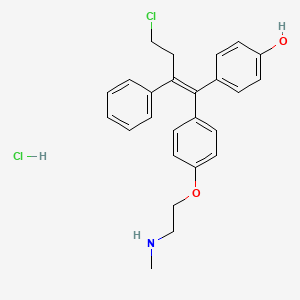
![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
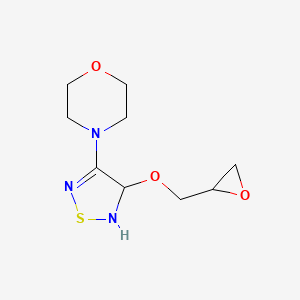
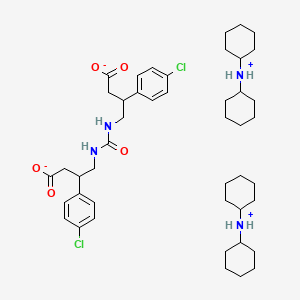
![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)
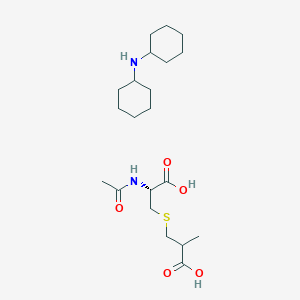

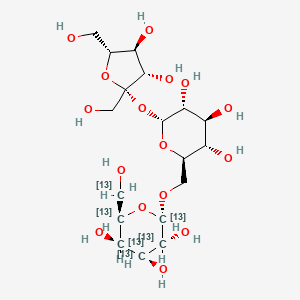
![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)
